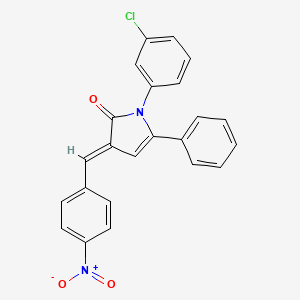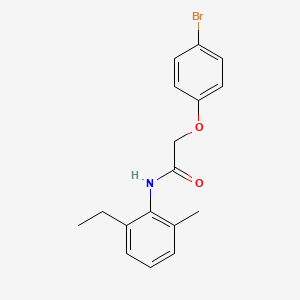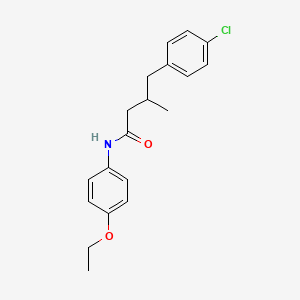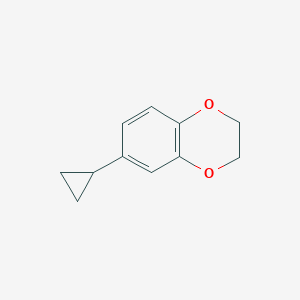![molecular formula C22H19BrN6O2 B11700103 N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)
N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-{2-[(4-bromobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de triazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromobencilo, una porción fenilmetiliden y un núcleo de triazolopirimidina. Ha generado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-{2-[(4-bromobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida generalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la preparación del núcleo de triazolopirimidina, seguido de la introducción de los grupos bromobencilo y fenilmetiliden. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de bromobencilo, hidrazina fenilmetiliden y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de sistemas catalíticos avanzados para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-{2-[(4-bromobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El grupo bromobencilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes como diclorometano o etanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
N'-[(E)-{2-[(4-bromobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en varias enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-{2-[(4-bromobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Se requieren estudios detallados para dilucidar los mecanismos moleculares y vías exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-{2-[(4-clorobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida
- N'-[(E)-{2-[(4-fluorobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida
Unicidad
La singularidad de N'-[(E)-{2-[(4-bromobencil)oxi]fenil}metiliden]-5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidina-2-carbohidrazida radica en su grupo bromobencilo específico, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C22H19BrN6O2 |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H19BrN6O2/c1-14-11-15(2)29-22(25-14)26-20(28-29)21(30)27-24-12-17-5-3-4-6-19(17)31-13-16-7-9-18(23)10-8-16/h3-12H,13H2,1-2H3,(H,27,30)/b24-12+ |
Clave InChI |
KYFGFYGBNPUNJB-WYMPLXKRSA-N |
SMILES isomérico |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C |
SMILES canónico |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B11700029.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700045.png)
![N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11700052.png)

![(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)

![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B11700088.png)

![Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11700094.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)
